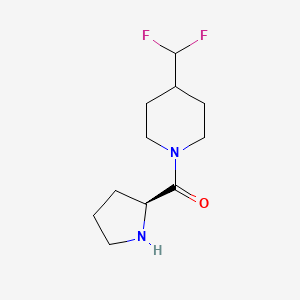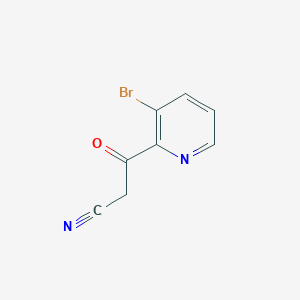
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound primarily used in the field of gene therapy and drug delivery. This compound is a type of ionizable lipid, which plays a crucial role in the formation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as mRNA, siRNA, and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core lipid structure, followed by the attachment of functional groups through various chemical reactions such as esterification, amidation, and alkylation .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Facilitates the delivery of genetic material into cells for gene editing and therapy.
Medicine: Plays a crucial role in the development of mRNA vaccines and other therapeutic agents.
Industry: Used in the formulation of lipid nanoparticles for drug delivery systems.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then facilitate the delivery of nucleic acids into target cells. The compound interacts with cellular membranes, promoting endocytosis and subsequent release of the genetic material into the cytoplasm. This process involves various molecular targets and pathways, including the endosomal escape and intracellular trafficking mechanisms .
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-(4-methylpiperazin-1-yl)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific structure and functional groups, which enhance its efficiency in gene delivery. Similar compounds include:
ALC-0315: Used in the Pfizer mRNA vaccine.
SM-102: Used in the Moderna mRNA vaccine.
These compounds share similar applications but differ in their chemical structures and specific functionalities, which can affect their performance and suitability for different applications .
Properties
Molecular Formula |
C49H97N3O4 |
|---|---|
Molecular Weight |
792.3 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[2-(4-methylpiperazin-1-yl)ethyl]amino]octanoate |
InChI |
InChI=1S/C49H97N3O4/c1-5-8-11-14-17-26-33-46-55-48(53)36-29-22-18-24-31-38-51(44-45-52-42-40-50(4)41-43-52)39-32-25-19-23-30-37-49(54)56-47(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h47H,5-46H2,1-4H3 |
InChI Key |
OEIORIHUPBWCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)




![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)

![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)


